

Understanding the pharmacokinetics of PCM19

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Compound of Interest

Compound Name: PCM19

Cat. No.: B1577075

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An In-depth Technical Guide to the Pharmacokinetics of Exemplar-19

Abstract

This document provides a comprehensive overview of the preclinical and early clinical pharmacokinetic profile of Exemplar-19, a novel small molecule inhibitor of the hypothetical kinase XYZ. The data presented herein are intended to guide further research and development of this compound. All data is derived from a series of standardized preclinical and Phase I clinical investigations.

Pharmacokinetic Data Summary

The pharmacokinetic properties of Exemplar-19 have been characterized in mice, rats, and humans. The following tables summarize the key quantitative parameters determined in these studies.

Table 1: Preclinical Pharmacokinetic Parameters of Exemplar-19

Parameter	Mouse	Rat
Dose (IV)	2 mg/kg	2 mg/kg
Clearance (CL)	15.2 mL/min/kg	12.5 mL/min/kg
Volume of Distribution (Vdss)	2.1 L/kg	1.8 L/kg
Half-Life (t _{1/2})	2.5 hours	2.2 hours
Dose (Oral)	10 mg/kg	10 mg/kg
C _{max}	1.2 µg/mL	1.5 µg/mL
T _{max}	0.5 hours	1.0 hours
Oral Bioavailability (F%)	65%	72%

Table 2: Human Pharmacokinetic Parameters of Exemplar-19 (Single Ascending Dose Study)

Parameter	50 mg Dose	100 mg Dose	200 mg Dose
C _{max} (ng/mL)	85.4	180.2	355.7
T _{max} (hr)	1.5	1.6	1.5
AUC _{0-t} (ng*hr/mL)	750	1620	3300
t _{1/2} (hr)	8.2	8.5	8.3

Experimental Protocols

The data summarized above were generated using the following key experimental methodologies.

In Vivo Pharmacokinetic Study in Rats

- Objective: To determine the pharmacokinetic profile of Exemplar-19 following intravenous and oral administration in Sprague-Dawley rats.
- Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.

- Dosing:
 - Intravenous (IV) group: A single 2 mg/kg dose of Exemplar-19 was administered via the tail vein.
 - Oral (PO) group: A single 10 mg/kg dose was administered by oral gavage.
- Sample Collection: Blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Sample Analysis: Plasma concentrations of Exemplar-19 were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key pharmacokinetic parameters.

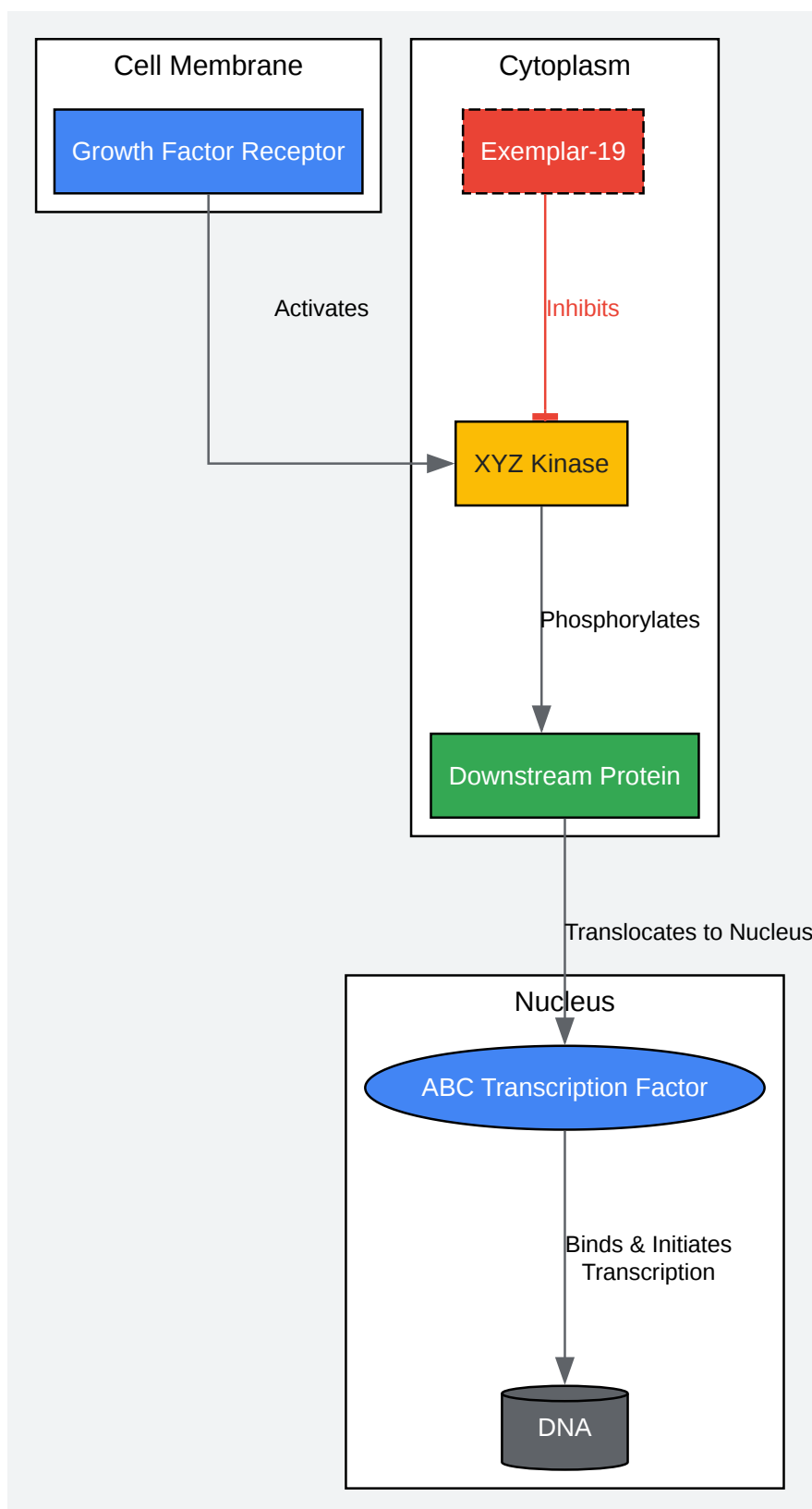
Analytical Method: LC-MS/MS for Plasma Quantification

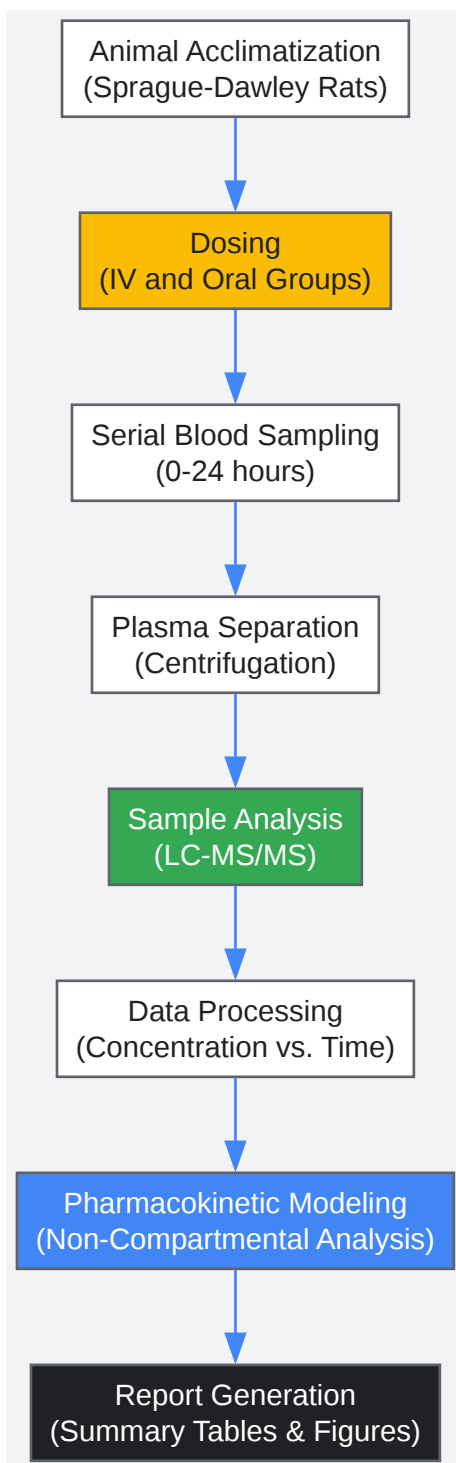
- Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.
- Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with acetonitrile containing an internal standard.
- Chromatography: Separation was achieved on a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry: The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) for the quantification of Exemplar-19 and the internal standard.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway of Exemplar-19

The following diagram illustrates the proposed mechanism of action for Exemplar-19 as an inhibitor of the XYZ kinase, which is upstream of the hypothetical transcription factor ABC.





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